molecular formula C10H7F4NO5S B8214409 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate

Cat. No.: B8214409
M. Wt: 329.23 g/mol
InChI Key: ITTMHGGVYRAJDE-UHFFFAOYSA-N
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Description

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a fluoro, nitro, and trifluoromethanesulfonate group, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines or alcohols for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitro-1H-indene
  • 4-Nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate
  • 6-Fluoro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate

Uniqueness

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate stands out due to the presence of both a fluoro and nitro group, along with the trifluoromethanesulfonate moiety. This combination of functional groups imparts unique reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

(6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4NO5S/c11-7-4-5-2-1-3-6(5)8(15(16)17)9(7)20-21(18,19)10(12,13)14/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTMHGGVYRAJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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